

# Physical and chemical properties of 3-Ethylphenylboronic acid

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## Compound of Interest

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An In-Depth Technical Guide to **3-Ethylphenylboronic Acid**

## Abstract

**3-Ethylphenylboronic acid** (CAS No. 90555-65-0) is an organoboron compound of significant interest in modern synthetic chemistry. Characterized by an ethyl-substituted phenyl ring attached to a boronic acid moiety, it serves as a pivotal building block in the construction of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **3-Ethylphenylboronic acid**, details its reactivity and core applications, presents a standard experimental protocol for its use in Suzuki-Miyaura coupling, and outlines essential safety and handling procedures. The content herein is intended for researchers, chemists, and professionals in the field of drug development and materials science.

## Core Chemical Identity and Physical Properties

**3-Ethylphenylboronic acid** is a white, solid organic compound that is stable under standard ambient conditions.<sup>[1][2]</sup> Its fundamental identifiers and physical characteristics are summarized below.

## Identifiers and Molecular Structure

- Chemical Name: (3-Ethylphenyl)boronic acid

- Synonyms: 3-Ethylbenzeneboronic acid
- CAS Number: 90555-65-0[2]
- Molecular Formula: C<sub>8</sub>H<sub>11</sub>BO<sub>2</sub>[2][3]
- Molecular Weight: 149.98 g/mol [2]

Caption: Chemical Structure of **3-Ethylphenylboronic acid**.

## Tabulated Physical Properties

The key physical data for **3-Ethylphenylboronic acid** are compiled in the table below, sourced from various chemical suppliers and databases.

Property	Value	Reference(s)
Appearance	White to off-white solid/powder	[1][2]
Melting Point	102.5 - 107.5 °C	[1][4]
Boiling Point	299.6 °C at 760 mmHg	[1][4]
Density	1.07 - 1.1 g/cm <sup>3</sup>	[1][4]
Flash Point	135 °C	[1][4]
Refractive Index	1.521	[1]
Solubility	Soluble in most polar organic solvents (e.g., ethanol, methanol); poorly soluble in nonpolar hydrocarbons.	[5][6][7][8]
Storage	Keep in a dark place, sealed in a dry container at room temperature.	[3][9]

## Chemical Properties and Synthetic Utility

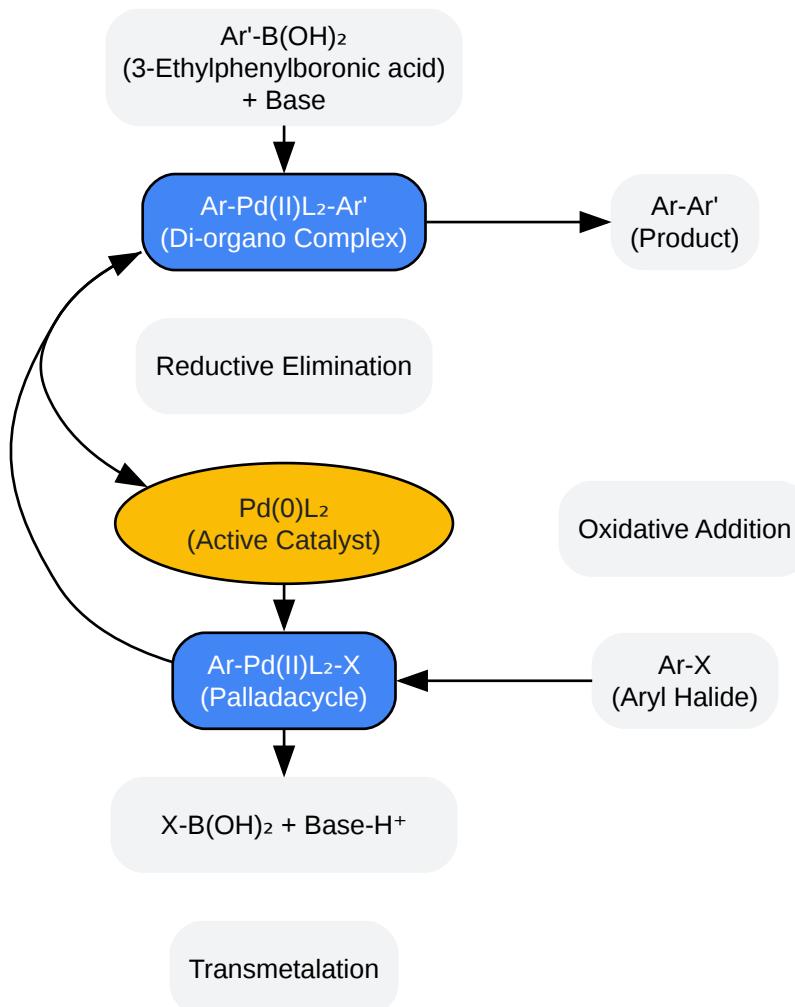
The reactivity of **3-Ethylphenylboronic acid** is dominated by the boronic acid functional group [-B(OH)<sub>2</sub>]. The boron atom is sp<sup>2</sup>-hybridized and possesses a vacant p-orbital, rendering the molecule a mild Lewis acid capable of engaging in a variety of synthetically powerful transformations.[6]

## Suzuki-Miyaura Cross-Coupling

The preeminent application of **3-Ethylphenylboronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][10] This palladium-catalyzed reaction forges a new carbon-carbon bond between the ethylphenyl group and various organic halides or triflates.[11] Its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have established this reaction as a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.[1][12]

The catalytic cycle proceeds through three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.
- Transmetalation: In the presence of a base, the organic moiety (3-ethylphenyl group) is transferred from the boron atom to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][13]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Other Key Reactions

- Boronic Ester Formation: **3-Ethylphenylboronic acid** reacts reversibly with diols (e.g., ethylene glycol, pinacol) to form cyclic boronic esters. This reaction is often used to protect the boronic acid moiety or to modify its reactivity and solubility. This property is also the basis for its use in molecular sensors, particularly for carbohydrates.[6][7]
- Dehydration to Boroxines: Like other boronic acids, it can undergo thermal dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible upon the addition of water.[6]

## Spectroscopic Characterization

The identity and purity of **3-Ethylphenylboronic acid** are typically confirmed using a combination of spectroscopic techniques. While specific spectral data is proprietary to manufacturers, the expected characteristics are well-established.

- Nuclear Magnetic Resonance (NMR):
  - $^1\text{H}$  NMR: Will show characteristic aromatic proton signals, along with signals for the ethyl group (a quartet and a triplet), and a broad singlet for the acidic -OH protons which may exchange with  $\text{D}_2\text{O}$ .
  - $^{13}\text{C}$  NMR: Will display signals for the aromatic and ethyl carbons. The carbon atom directly bonded to the boron (C-B) is often unobserved or appears as a very broad, low-intensity signal due to quadrupolar relaxation of the boron nucleus.[14][15]
  - $^{11}\text{B}$  NMR: This technique is highly informative for boron-containing compounds. **3-Ethylphenylboronic acid** is expected to show a characteristic chemical shift for a trigonal planar ( $\text{sp}^2$ -hybridized) boronic acid.[16][17][18]
- Infrared (IR) Spectroscopy: The IR spectrum will feature a strong, broad O-H stretching band (around  $3200\text{-}3600\text{ cm}^{-1}$ ) and characteristic B-O stretching vibrations.
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

## Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the use of **3-Ethylphenylboronic acid** in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3-ethylbiphenyl from **3-Ethylphenylboronic acid** and bromobenzene.

## Materials and Reagents

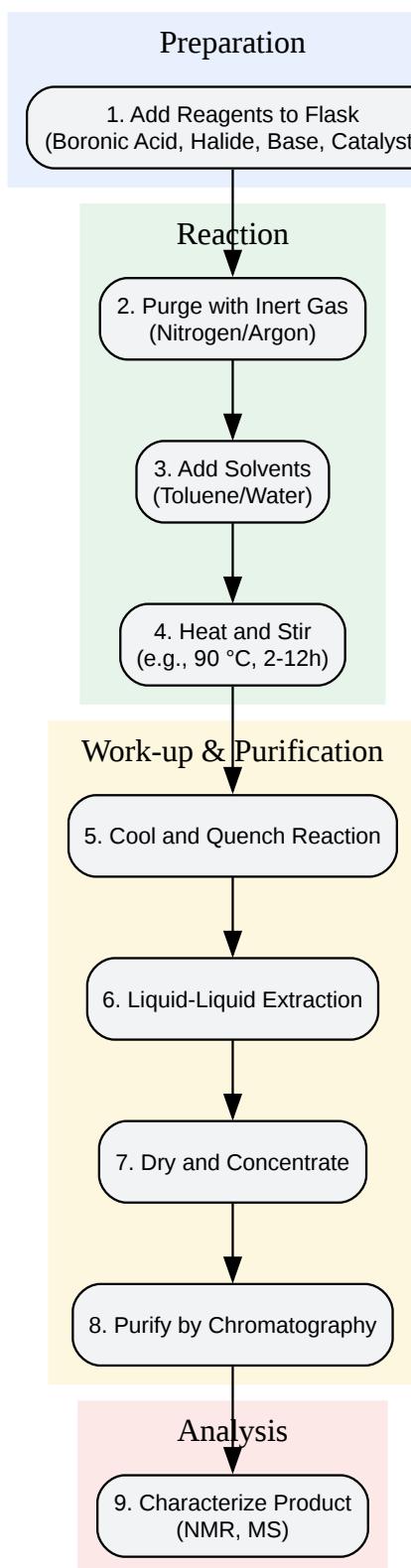
- **3-Ethylphenylboronic acid** (1.1 mmol)
- Bromobenzene (1.0 mmol)

- Palladium(II) Acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 mmol)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.08 mmol)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ , 2.5 mmol)
- Toluene (5 mL)
- Water (2.5 mL)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Inert gas supply (Nitrogen or Argon)

## Step-by-Step Procedure

- Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add **3-Ethylphenylboronic acid**, bromobenzene, potassium carbonate, Palladium(II) Acetate, and triphenylphosphine.
- Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Solvent Addition: Using a syringe, add the toluene and water to the flask.
- Reaction Execution: Lower the flask into a preheated oil bath or heating mantle set to 90 °C. Stir the mixture vigorously. The reaction is typically complete within 2-12 hours.
- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the reaction mixture to a sample of the starting material.
- Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Product: The crude product can be purified by column chromatography on silica gel to yield pure 3-ethylbiphenyl. The identity and purity should be confirmed by NMR and MS analysis.



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Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

## Safety and Handling

As with any chemical reagent, proper handling of **3-Ethylphenylboronic acid** is essential. The following information is derived from standard Safety Data Sheets (SDS).

- GHS Hazard Classification:
  - Pictogram: GHS07 (Exclamation Mark)[\[2\]](#)
  - Signal Word: Warning[\[2\]](#)[\[3\]](#)
  - Hazard Statements:
    - H315: Causes skin irritation.[\[2\]](#)
    - H319: Causes serious eye irritation.[\[2\]](#)
    - May cause respiratory irritation.[\[19\]](#)[\[20\]](#)
- Precautionary Measures:
  - P264: Wash skin thoroughly after handling.[\[2\]](#)
  - P280: Wear protective gloves, eye protection, and face protection.[\[2\]](#)[\[21\]](#)
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[2\]](#)
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#)[\[3\]](#)[\[21\]](#)
- Handling and Storage:
  - Use in a well-ventilated area or under a chemical fume hood.[\[21\]](#)
  - Avoid breathing dust.[\[21\]](#)
  - Store in a tightly sealed container in a dry, cool place away from incompatible materials.[\[3\]](#)
  - Classified as a combustible solid.[\[2\]](#)

## Conclusion

**3-Ethylphenylboronic acid** is a highly valuable and versatile reagent in organic synthesis. Its robust performance in Suzuki-Miyaura cross-coupling reactions has cemented its role as a critical building block for creating novel molecular architectures in drug discovery and materials science. A thorough understanding of its physical properties, chemical reactivity, and proper handling protocols, as detailed in this guide, is crucial for its safe and effective application in the laboratory and beyond.

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